molecular formula C10H10N2S B8524985 3-Amino-4-methylthio-quinoline

3-Amino-4-methylthio-quinoline

Cat. No. B8524985
M. Wt: 190.27 g/mol
InChI Key: PXTYTUPYXKESGO-UHFFFAOYSA-N
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Patent
US04921960

Procedure details

17.62 g (0.1 mole) of 3-amino-4-quinoline-thiol are dissolved in 50 ml of a 2 molar sodium hydroxide solution, whereupon at a temperature below 40° C. 21.29 g (0.15 mole) of methyl iodide are added. The reaction mixture is stirred at 40° C. for an hour, extracted with chloroform, clarified with activated charcoal and evaporated. Thus 18.6 g of 3-amino-4-methylthio-quinoline are obtained, yield 94.6%, m.p.: 96°-98° C. (from methanol).
Quantity
17.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21.29 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([C:11]=1[SH:12])=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH3:13]I>[OH-].[Na+]>[NH2:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([C:11]=1[S:12][CH3:13])=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:2.3|

Inputs

Step One
Name
Quantity
17.62 g
Type
reactant
Smiles
NC=1C=NC2=CC=CC=C2C1S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
21.29 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 40° C. for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NC2=CC=CC=C2C1SC
Measurements
Type Value Analysis
AMOUNT: MASS 18.6 g
YIELD: PERCENTYIELD 94.6%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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